molecular formula C11H12O3 B13126495 Methyl 2-(2-acetylphenyl)acetate

Methyl 2-(2-acetylphenyl)acetate

Cat. No.: B13126495
M. Wt: 192.21 g/mol
InChI Key: VVUWHGAEDRAPKH-UHFFFAOYSA-N
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Description

Methyl 2-(2-acetylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is a derivative of acetoacetate and is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the reaction of methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride as a base. The reaction is carried out in acetonitrile at a temperature of 80°C . The reaction mixture is then subjected to flash chromatography to purify the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-acetylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(2-acetylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(2-acetylphenyl)acetate involves its reactivity due to the presence of both ester and ketone functional groups. These groups can participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: A simpler ester with similar reactivity but lacks the phenyl group.

    Ethyl 2-(2-acetylphenyl)acetate: An ethyl ester analog with similar properties.

    Phenylacetic acid derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

Methyl 2-(2-acetylphenyl)acetate is unique due to the combination of an acetyl group and a phenyl ring attached to a methyl ester.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(2-acetylphenyl)acetate

InChI

InChI=1S/C11H12O3/c1-8(12)10-6-4-3-5-9(10)7-11(13)14-2/h3-6H,7H2,1-2H3

InChI Key

VVUWHGAEDRAPKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CC(=O)OC

Origin of Product

United States

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